molecular formula C27H26N4O2S B11109185 N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11109185
M. Wt: 470.6 g/mol
InChI Key: QEGRXEFPECWKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a dihydroindenyl-piperidine carboxamide moiety. This compound belongs to a class of kinase inhibitors targeting enzymes such as EGFR or VEGFR, owing to its structural resemblance to known pyrimidine-based kinase modulators.

Properties

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C27H26N4O2S/c32-25(28-22-13-12-18-9-4-5-11-20(18)22)19-10-6-14-31(15-19)27-29-23-21(17-7-2-1-3-8-17)16-34-24(23)26(33)30-27/h1-5,7-9,11,16,19,22H,6,10,12-15H2,(H,28,32)(H,29,30,33)

InChI Key

QEGRXEFPECWKNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NC5CCC6=CC=CC=C56

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold serves as the central heterocyclic framework. A representative method involves cyclization of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For the 7-phenyl-substituted variant, a Suzuki-Miyaura coupling introduces the aryl group post-cyclization.

Key Steps:

  • Cyclization:

    • 2-Amino-5-phenylthiophene-3-carboxylate (1.0 eq) is reacted with urea (2.5 eq) in acetic acid at 110°C for 8 hours, yielding 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.

    • Yield: 68–72% after recrystallization from ethanol.

  • Functionalization at Position 2:

    • The 2-chloro derivative is prepared by treating the core with phosphorus oxychloride (POCl₃) at 80°C for 4 hours.

    • Intermediate Utility: This chloro group is later displaced by the piperidine carboxamide moiety.

Preparation of the Piperidine-3-carboxamide Substituent

The (S)-piperidine-3-carboxamide fragment is synthesized via a two-step sequence involving protection and deprotection of the piperidine nitrogen :

Procedure:

  • Protection:

    • (S)-Piperidine-3-carboxylic acid is treated with tert-butyl carbamate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst .

    • Reaction Conditions: 0°C to room temperature, 12 hours .

  • Amination and Deprotection:

    • The Boc-protected intermediate is reacted with ammonium chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carboxamide .

    • Deprotection: HCl in dioxane (4 M) removes the Boc group, yielding (S)-piperidine-3-carboxamide hydrochloride .

    • Yield: Quantitative conversion (100%) .

Synthesis of the N-(2,3-Dihydro-1H-inden-1-yl)amine Moiety

The indenylamine component is prepared via reductive amination of 1-indanone:

Steps:

  • Reductive Amination:

    • 1-Indanone (1.0 eq) is reacted with methylamine (2.0 eq) in ethanol under a nitrogen atmosphere, followed by sodium borohydride (NaBH₄) reduction at 20°C .

    • Yield: 85–90% after purification by column chromatography .

  • Resolution (if Enantiopure):

    • Chiral HPLC separates enantiomers using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) .

Final Coupling and Assembly

The three components are coupled sequentially:

Method A: Stepwise Assembly

  • Piperidine-Thieno[3,2-d]pyrimidine Coupling:

    • The 2-chlorothieno[3,2-d]pyrimidine (1.0 eq) reacts with (S)-piperidine-3-carboxamide (1.2 eq) in dimethylformamide (DMF) at 80°C for 6 hours.

    • Base: Potassium carbonate (2.5 eq).

    • Yield: 60–65%.

  • Indenylamine Attachment:

    • The intermediate from Step 1 (1.0 eq) is coupled with N-(2,3-dihydro-1H-inden-1-yl)-N-methylamine (1.1 eq) using HATU as a coupling agent in DCM.

    • Conditions: 0°C to room temperature, 12 hours.

    • Yield: 55–60% after silica gel chromatography.

Method B: One-Pot Approach

  • A modified protocol combines the two coupling steps using tributylphosphine and diisopropyl azodicarboxylate (DIAD) in toluene at 50°C .

  • Advantage: Reduces purification steps, improving overall yield to 70% .

Optimization and Challenges

Critical Parameters:

  • Temperature Control: Reactions involving NaBH₄ or HATU require strict temperature control (0–5°C) to minimize side reactions .

  • Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates for thieno[3,2-d]pyrimidine functionalization .

Common Side Reactions:

  • Over-reduction of the indenyl group during reductive amination .

  • Racemization of the piperidine carboxamide during Boc deprotection .

Table 1: Summary of Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thieno-pyrimidine coreUrea, acetic acid, 110°C68–72
Piperidine deprotectionHCl (4 M in dioxane), 20°C100
Indenylamine synthesisNaBH₄, methanol, 20°C85–90
Final coupling (Method A)HATU, DCM, 12 h55–60
Final coupling (Method B)Tributylphosphine, DIAD, toluene, 50°C70

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and potential as a therapeutic agent.

    Materials Science: Utilization in the design of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound N-(2-chlorobenzyl)-... ()
Molecular Formula C27H26N4O2S C25H23ClN4O2S
Molecular Weight ~470.6 g/mol 479.0 g/mol
Key Substituent 2,3-dihydro-1H-inden-1-yl 2-chlorobenzyl
Electron Effects Electron-rich bicyclic group (indenyl) Electron-withdrawing Cl substituent
Lipophilicity (Predicted) Higher (indenyl’s fused ring enhances hydrophobicity) Moderate (Cl may reduce logP slightly)

Key Differences and Implications

Substituent Effects: The indenyl group in the target compound introduces a rigid, planar bicyclic structure, which may improve π-π stacking interactions with kinase active sites compared to the monocyclic 2-chlorobenzyl group in the analog.

Metabolic Stability :

  • The indenyl group’s reduced aromaticity (due to partial saturation) may decrease susceptibility to cytochrome P450 oxidation, extending half-life compared to the fully aromatic 2-chlorobenzyl group.

Synthetic Accessibility :

  • The indenyl moiety requires multi-step synthesis (e.g., Friedel-Crafts alkylation), whereas 2-chlorobenzyl derivatives are more straightforward to functionalize.

Research Findings

While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Thienopyrimidinone Core: This scaffold is a known ATP-competitive kinase inhibitor motif. Substitutions at the piperidine carboxamide position critically influence selectivity and potency.
  • Indenyl vs. Chlorobenzyl : Indenyl’s bulkiness may hinder binding to kinases with smaller active sites but improve selectivity for specific isoforms (e.g., EGFR T790M mutants).

Hypothetical Activity Profile

Parameter Target Compound (Predicted) N-(2-chlorobenzyl)-... ()
Kinase Inhibition Moderate-to-high (indenyl enhances affinity) Moderate (Cl may limit steric fit)
Solubility Low (high logP) Moderate (Cl increases polarity)
Metabolic Stability High Moderate-to-low

Q & A

Q. What are the critical synthetic steps for preparing this compound, and what reaction conditions are typically employed?

The synthesis involves three key stages:

  • Thienopyrimidine Core Formation : Cyclization of substituted thiophene derivatives with urea/thiourea under acidic conditions (e.g., H₂SO₄) .
  • Piperidine Ring Introduction : Nucleophilic substitution or coupling reactions (e.g., using DCC/DMAP as coupling agents) to attach the piperidine moiety .
  • Indenyl Group Attachment : Amidation or reductive amination with N-(2,3-dihydro-1H-inden-1-yl) intermediates under inert atmospheres . Reaction optimization often requires temperature control (60–100°C) and solvents like DMF or THF .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation (±5 ppm accuracy).
  • HPLC-PDA : Purity assessment (>95% by area normalization) .
  • X-ray Crystallography : Optional for absolute configuration determination .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) .

Advanced Research Questions

Q. How can synthetic yields be improved for the piperidine-thienopyrimidine coupling step?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 15–20% yield improvement .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (applicable to aryl-substituted analogs) .

Q. What strategies address discrepancies in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., indenyl vs. benzyl groups) and correlate with IC₅₀ values .
  • Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., using AutoDock Vina) to explain potency differences .
  • Meta-Analysis : Compare datasets from PubChem BioAssay entries (e.g., AID 1259351) to identify outliers .

Q. How can metabolic stability be assessed for in vivo applicability?

  • Microsomal Incubations : Human liver microsomes (HLM) with LC-MS/MS quantification of parent compound degradation.
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Pharmacokinetic Profiling : Rodent studies measuring Cmax, Tmax, and AUC after oral/intravenous administration .

Methodological Challenges

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Internal Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) in each plate.
  • Replicate Stratification : Use triplicate technical replicates and two independent biological repeats.
  • Blinded Analysis : Randomize sample IDs to eliminate observer bias .

Q. How to resolve conflicting data on solubility and formulation stability?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
  • Co-Solvent Screening : Test DMSO:PEG400 mixtures (1:4 v/v) for enhanced aqueous solubility .
  • Solid Dispersion Techniques : Use spray-drying with HPMCAS to improve bioavailability .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for dose-response analyses?

  • Nonlinear Regression : Four-parameter logistic curve fitting (e.g., GraphPad Prism) for IC₅₀/EC₅₀ determination.
  • ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups (p<0.05 significance threshold) .
  • Hill Slope Analysis : Evaluate cooperativity in receptor-ligand interactions .

Q. How to validate off-target effects identified in high-throughput screens?

  • Selectivity Panels : Test against 50+ kinases/phosphatases (e.g., Eurofins KinaseProfiler®).
  • CRISPR Knockout Models : Confirm target specificity using isogenic cell lines .
  • Thermal Shift Assays : Monitor protein melting shifts to infer direct binding .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in multi-lab studies?

  • Standard Operating Procedures (SOPs) : Document synthesis, assay conditions, and data analysis workflows.
  • Open Data Sharing : Deposit raw NMR/MS spectra in repositories like ChemSpider or Zenodo .
  • Collaborative Validation : Partner with independent labs to replicate key findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.